molecular formula C5H9FO B6603553 2-(2-fluoropropan-2-yl)oxirane CAS No. 125363-57-7

2-(2-fluoropropan-2-yl)oxirane

Cat. No. B6603553
CAS RN: 125363-57-7
M. Wt: 104.12 g/mol
InChI Key: OFSQPBODPURWFD-UHFFFAOYSA-N
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Description

2-(2-Fluoropropan-2-yl)oxirane, otherwise known as 2-Fluoropropan-2-yloxirane, is a versatile and important chemical compound in the field of organic chemistry. It is a cyclic ether, which is classified as an oxirane, and is used in the synthesis of various compounds, such as pharmaceuticals and pesticides. 2-Fluoropropan-2-yloxirane is also used in a variety of scientific research applications, as it is a valuable tool for understanding the structure and function of organic molecules.

Scientific Research Applications

2-Fluoropropan-2-yloxirane is a valuable tool for organic chemists, as it can be used to synthesize a variety of compounds. For example, it can be used to synthesize pharmaceuticals, such as antibiotics and antifungals, and pesticides, such as herbicides and insecticides. In addition, 2-Fluoropropan-2-yloxirane can be used in a variety of scientific research applications, such as in the study of the structure and function of organic molecules. It can also be used in the synthesis of other compounds, such as polymers and dyes.

Mechanism of Action

2-Fluoropropan-2-yloxirane is a versatile compound, and its mechanism of action depends on the reaction in which it is used. In the Williamson ether synthesis, the reaction involves the nucleophilic attack of an alcohol on an alkyl halide, resulting in the formation of an ether and a salt as products. In the metal-halogen exchange, the reaction involves the nucleophilic attack of a metal on an alkyl halide, resulting in the formation of an ether and a salt as products. In the Williamson-Kabachnik reaction, the reaction involves the nucleophilic attack of an alcohol on an alkyl halide in the presence of an acid, resulting in the formation of an ether and a salt as products.
Biochemical and Physiological Effects
2-Fluoropropan-2-yloxirane is a versatile compound, and its biochemical and physiological effects depend on the reaction in which it is used. In the Williamson ether synthesis, the reaction produces an ether and a salt as products, and these compounds can have various biochemical and physiological effects. In the metal-halogen exchange, the reaction produces an ether and a salt as products, and these compounds can have various biochemical and physiological effects. In the Williamson-Kabachnik reaction, the reaction produces an ether and a salt as products, and these compounds can have various biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

2-Fluoropropan-2-yloxirane is a versatile compound, and its advantages and limitations for lab experiments depend on the reaction in which it is used. In the Williamson ether synthesis, the reaction is relatively simple and can be carried out in a variety of solvents. However, the reaction requires a large excess of the alcohol, which can be expensive and difficult to obtain. In the metal-halogen exchange, the reaction is relatively simple and can be carried out in a variety of solvents. However, the reaction requires a large excess of the metal, which can be expensive and difficult to obtain. In the Williamson-Kabachnik reaction, the reaction is relatively simple and can be carried out in a variety of solvents. However, the reaction requires a large excess of the acid, which can be expensive and difficult to obtain.

Future Directions

The use of 2-Fluoropropan-2-yloxirane in organic synthesis has many potential future directions. It could be used to synthesize a variety of compounds, such as pharmaceuticals, pesticides, and polymers. It could also be used in the synthesis of dyes, which could be used in a variety of applications, such as clothing and food coloring. In addition, 2-Fluoropropan-2-yloxirane could be used to study the structure and function of organic molecules, as well as to develop new methods for organic synthesis. Finally, 2-Fluoropropan-2-yloxirane could be used in the development of new catalysts, which could be used to increase the efficiency of organic synthesis.

Synthesis Methods

2-Fluoropropan-2-yloxirane can be synthesized via a variety of methods, including the Williamson ether synthesis, the metal-halogen exchange, and the Williamson-Kabachnik reaction. In the Williamson ether synthesis, an alkyl halide is reacted with an alcohol in the presence of a base, such as sodium hydroxide. This reaction produces an ether and a salt as products. In the metal-halogen exchange, an alkyl halide is reacted with a metal, such as zinc, to form an ether and a salt as products. In the Williamson-Kabachnik reaction, an alkyl halide is reacted with an alcohol in the presence of a base, such as sodium hydroxide, and an acid, such as sulfuric acid. This reaction produces an ether and a salt as products.

properties

IUPAC Name

2-(2-fluoropropan-2-yl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c1-5(2,6)4-3-7-4/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSQPBODPURWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CO1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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